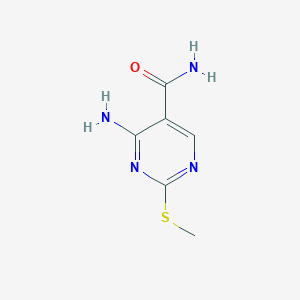

4-Amino-2-(methylthio)pyrimidine-5-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2-methylsulfanylpyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4OS/c1-12-6-9-2-3(5(8)11)4(7)10-6/h2H,1H3,(H2,8,11)(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONIFFIPDOWSDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279952 | |

| Record name | 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89533-28-8 | |

| Record name | 89533-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 89533-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(methylthio)pyrimidine-5-carboxamide is a heterocyclic organic compound with potential applications in pharmaceutical research and drug development. Its structure, featuring a pyrimidine core substituted with amino, methylthio, and carboxamide groups, makes it a versatile scaffold for the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological activities of this compound, tailored for professionals in the fields of chemical and biomedical research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₄OS | [1][2] |

| Molecular Weight | 184.22 g/mol | [1][2] |

| CAS Number | 89533-28-8 | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 250 °C (decomposition) | [1] |

| Boiling Point | 421.2 °C at 760 mmHg | [1] |

| Density | 1.45 g/cm³ | [1] |

| Flash Point | 208.5 °C | [1] |

| pKa (Predicted) | 2.50 ± 0.10 (for the related carbaldehyde) | [3] |

| Solubility | Sparingly soluble in water (for the related carbaldehyde) | [3] |

Synthesis and Experimental Protocols

Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (Precursor)

Several methods for the synthesis of the aldehyde precursor have been reported. One common method involves the following steps:

Method 1: From (4-amino-2-(methylthio)pyrimidin-5-yl)methanol

-

Oxidation: To a solution of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol in a suitable solvent such as chloroform, add an oxidizing agent like manganese dioxide (MnO₂).

-

Reaction: Stir the suspension at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the solid manganese dioxide and wash the solid with the solvent.

-

Isolation: Concentrate the filtrate under vacuum to obtain 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde as a solid.[3]

Method 2: From 4-amino-2-(methylthio)pyrimidine-5-carbonitrile

-

Reduction: Dissolve 4-amino-2-(methylthio)pyrimidine-5-carbonitrile in an appropriate solvent like tetrahydrofuran (THF) and cool the solution to 0 °C.

-

Addition of Reducing Agent: Slowly add a solution of a reducing agent, such as diisobutylaluminum hydride (DIBAL-H), to the cooled mixture.

-

Quenching and pH Adjustment: After stirring for a few hours, quench the reaction by adding hydrochloric acid. Subsequently, adjust the pH to approximately 8 using a saturated solution of sodium carbonate.

-

Purification: Filter the mixture through a pad of Celite and wash with a potassium carbonate solution to isolate the product.[3]

The following diagram illustrates a general workflow for the synthesis of the aldehyde precursor.

Caption: General workflows for the synthesis of the aldehyde precursor.

Conversion of Aldehyde to Carboxamide

General organic chemistry principles suggest that the conversion of an aldehyde to a primary amide can be achieved through a two-step process:

-

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent.

-

Amidation: The resulting carboxylic acid can then be converted to the primary carboxamide. This can be achieved by first activating the carboxylic acid (e.g., by converting it to an acid chloride or using a coupling agent) and then reacting it with ammonia.

A more direct, one-pot conversion of aldehydes to amides might also be possible using specific reagents, though a detailed protocol for this specific substrate is not available.

The following diagram illustrates the logical relationship for the conversion of the aldehyde to the target carboxamide.

Caption: Logical workflow for aldehyde to carboxamide conversion.

Potential Biological Activity and Mechanism of Action

While no specific biological activity or mechanism of action has been reported for this compound, the broader class of aminopyrimidine and pyrimidine carboxamide derivatives has been investigated for various therapeutic applications.

-

Kinase Inhibition: Pyrimidine derivatives are known to be scaffolds for kinase inhibitors. For instance, some pyrimidopyrimidines prepared from related ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate have been investigated as protein kinase inhibitors.

-

Antimicrobial and Antifungal Activity: Aminopyrimidine derivatives have shown a broad spectrum of antimicrobial properties. Additionally, pyrimidine carboxamides bearing a carbamate moiety have been synthesized and evaluated for their fungicidal activity.

-

Other Potential Activities: Various other biological activities have been associated with aminopyrimidine derivatives, including anticancer, anti-inflammatory, and antiviral effects.

The mechanism of action for these related compounds often involves the inhibition of specific enzymes or the disruption of cellular signaling pathways. For example, some pyrimidine-based kinase inhibitors act by competing with ATP for binding to the kinase domain of the enzyme. The fungicidal activity of some pyrimidine carboxamides has been linked to the inhibition of succinate dehydrogenase.

The following diagram illustrates the potential signaling pathway inhibition by aminopyrimidine-based kinase inhibitors.

Caption: Potential mechanism of action for aminopyrimidine kinase inhibitors.

Conclusion

This compound is a compound of interest for medicinal chemistry and drug discovery due to its structural features. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a summary of its known properties and infers potential synthetic routes and biological activities based on related compounds. Further research is warranted to fully elucidate its chemical and biological characteristics, including the development of a robust synthetic protocol, comprehensive spectroscopic characterization, and thorough evaluation of its biological effects and mechanism of action. This will be crucial for unlocking its full potential as a lead compound or intermediate in the development of novel therapeutics.

References

In-Depth Technical Guide: 4-Amino-2-(methylthio)pyrimidine-5-carboxamide (CAS 89533-28-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 4-Amino-2-(methylthio)pyrimidine-5-carboxamide, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. While detailed biological studies on this specific molecule are not extensively published, this guide consolidates known chemical properties, infers potential biological activities based on structurally related compounds, and provides a potential synthetic pathway.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound. The following table summarizes its key chemical and physical properties based on information from various chemical suppliers.

| Property | Value | Reference |

| CAS Number | 89533-28-8 | [1] |

| Molecular Formula | C₆H₈N₄OS | [1] |

| Molecular Weight | 184.22 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 250 °C (decomposes) | [1] |

| Purity | Typically ≥95% | [2] |

| InChI Key | AONIFFIPDOWSDB-UHFFFAOYSA-N | [2] |

| Synonyms | 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxamide, 5-Pyrimidinecarboxamide, 4-amino-2-(methylthio)- | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The synthesis of this compound could likely be achieved from a suitable pyrimidine precursor, such as a corresponding carboxylic acid or ester, followed by amidation. A plausible multi-step synthesis is outlined below. The initial steps would likely mirror the synthesis of the 5-carbaldehyde derivative, starting from simple precursors to construct the pyrimidine ring.

Caption: Proposed general synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

The following is a hypothetical, generalized protocol for the final amidation step, assuming the synthesis of the corresponding methyl or ethyl ester of 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid has been achieved.

-

Dissolution: Dissolve the pyrimidine-5-carboxylate ester in a suitable solvent such as methanol or ethanol.

-

Ammonolysis: Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.

-

Reaction: Stir the mixture at room temperature or with gentle heating for several hours to days, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Isolation: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the resulting solid crude product by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield pure this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity and mechanism of action of this compound is limited. However, the pyrimidine-5-carboxamide scaffold is present in numerous biologically active molecules, suggesting potential therapeutic applications for this compound.

1. Kinase Inhibition:

Many pyrimidine derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, derivatives of 4-aminothienopyrimidine have shown inhibitory activity against tyrosine kinases such as EGFR, HER2, and Tie-2.[4][5] A related aminopyrimidine derivative, BMS-354825 (Dasatinib), is a dual Src/Abl kinase inhibitor. Given these precedents, it is plausible that this compound could act as a kinase inhibitor.

References

- 1. echemi.com [echemi.com]

- 2. WO1999031073A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

An In-depth Technical Guide to 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental spectroscopic data for this compound is limited. The data presented in this document is a combination of information from commercial suppliers and predicted values based on analogous compounds and spectroscopic principles.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 89533-28-8[1]

-

Molecular Formula: C₆H₈N₄OS[1]

-

Molecular Weight: 184.22 g/mol [1]

-

Appearance: Solid (predicted)[1]

-

Melting Point: ~250°C (decomposition)[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, such as 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde and other substituted pyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | |

| Chemical Shift (ppm) | Multiplicity, Integration, Assignment |

| ~ 8.4 | s, 1H, Pyrimidine C6-H |

| ~ 7.5 - 8.0 | br s, 2H, -NH₂ (Amine) |

| ~ 7.0 - 7.5 | br s, 2H, -CONH₂ (Amide) |

| ~ 2.5 | s, 3H, -SCH₃ |

| Solvent: DMSO-d₆ | Reference: Tetramethylsilane (TMS) at 0.00 ppm |

| ¹³C NMR (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~ 170 | C=O (Amide) |

| ~ 165 | C2 (Pyrimidine, attached to -SCH₃) |

| ~ 162 | C4 (Pyrimidine, attached to -NH₂) |

| ~ 158 | C6 (Pyrimidine) |

| ~ 105 | C5 (Pyrimidine, attached to -CONH₂) |

| ~ 14 | -SCH₃ |

| Solvent: DMSO-d₆ | Reference: DMSO-d₆ at 39.52 ppm |

Infrared (IR) Spectroscopy

| IR Absorption (Predicted) | |

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3400 - 3100 (broad) | N-H stretching (Amine and Amide) |

| ~ 3050 | C-H stretching (Aromatic) |

| ~ 2920 | C-H stretching (Aliphatic, -SCH₃) |

| ~ 1670 | C=O stretching (Amide I) |

| ~ 1600 | N-H bending (Amine/Amide II) |

| ~ 1560, 1480 | C=C and C=N stretching (Ring) |

Mass Spectrometry (MS)

| Mass Spectrometry (Predicted) | |

| Technique | Expected m/z Value |

| Electrospray Ionization (ESI+) | [M+H]⁺ = 185.0491 |

| [M+Na]⁺ = 207.0311 |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from procedures for similar pyrimidine derivatives. One common method involves the cyclization of a suitable acyclic precursor.

Reaction Scheme:

A potential synthesis could start from ethyl 2-cyano-3,3-bis(methylthio)acrylate and formamidine. The resulting 4-amino-5-cyano-2-(methylthio)pyrimidine can then be hydrolyzed to the desired carboxamide.

Step-by-step Protocol:

-

Synthesis of 4-amino-5-cyano-2-(methylthio)pyrimidine:

-

In a round-bottom flask, dissolve ethyl 2-cyano-3,3-bis(methylthio)acrylate in a suitable solvent such as ethanol.

-

Add an equimolar amount of formamidine hydrochloride and a base (e.g., sodium ethoxide).

-

Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a suitable acid.

-

The product can be isolated by filtration or extraction and purified by recrystallization or column chromatography.

-

-

Hydrolysis to this compound:

-

Suspend the 4-amino-5-cyano-2-(methylthio)pyrimidine in a mixture of a suitable acid (e.g., concentrated sulfuric acid) and water.

-

Heat the mixture under controlled conditions to facilitate the hydrolysis of the nitrile to the amide.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

-

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum, typically using a proton-decoupled pulse sequence.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Workflow and Logical Relationships

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound like this compound.

Caption: General workflow for the synthesis and characterization of a novel compound.

Potential Applications

While specific biological activities for this compound are not well-documented, the pyrimidine scaffold is a common feature in many biologically active molecules. Thienopyrimidines, which are structurally related, have shown a broad spectrum of activities, including acting as tyrosine kinase inhibitors.[2][3] Therefore, this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the fields of oncology and immunology. Further research is needed to explore its potential biological activities.

References

Crystal Structure Analysis of Substituted Aminopyrimidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural motif is found in a variety of biologically active molecules, including kinase inhibitors for cancer therapy and antimicrobial agents. The three-dimensional arrangement of atoms within these molecules, as determined by crystal structure analysis, is crucial for understanding their structure-activity relationships (SAR), optimizing their therapeutic properties, and designing novel drug candidates. This guide provides a comprehensive overview of the crystal structure analysis of substituted aminopyrimidines, including experimental protocols, data presentation, and visualization of relevant biological pathways.

I. Synthesis of Substituted Aminopyrimidines

The synthesis of substituted aminopyrimidines often involves the condensation of a substituted guanidine with a 1,3-dicarbonyl compound or a related synthon. A general synthetic route is the reaction of an appropriate amine with a halosubstituted pyrimidine. The specific substituents on the pyrimidine ring and the amine determine the final product.

Experimental Protocol: General Synthesis of 2,4-Disubstituted Aminopyrimidines

This protocol describes a common method for the synthesis of 2,4-disubstituted aminopyrimidine derivatives, which are frequently studied for their biological activities.

Materials:

-

2,4-dichloropyrimidine

-

Substituted aniline or aliphatic amine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvent (e.g., ethanol, isopropanol, or dimethylformamide)

-

Hydrochloric acid (for salt formation, if desired)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1 equivalent) in the chosen solvent.

-

Addition of Amine: Add the substituted amine (1 equivalent) to the solution.

-

Base Addition: Add the base (e.g., TEA or DIPEA, 2 equivalents) to the reaction mixture to scavenge the HCl produced during the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.

-

Characterization: The structure of the purified compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

II. Crystal Growth and X-ray Diffraction Analysis

High-quality single crystals are essential for determining the precise three-dimensional structure of a molecule. The following sections outline the general procedures for crystal growth and subsequent analysis by single-crystal X-ray diffraction.

Experimental Protocol: Crystal Growth of Substituted Aminopyrimidines

The choice of crystallization method depends on the solubility and stability of the compound.

Methods:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container. The slow evaporation of the solvent leads to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Experimental Protocol: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their structure is determined using a single-crystal X-ray diffractometer.

Procedure:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[1]

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[1]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data.

-

Validation: The final crystal structure is validated to ensure its quality and accuracy.

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like a substituted aminopyrimidine.

III. Quantitative Data Presentation

The results of a crystal structure analysis are a set of quantitative data that describe the geometry and symmetry of the molecule in the crystalline state. These data are typically presented in tables for clarity and ease of comparison.

Table 1: Crystallographic Data for Selected Substituted Aminopyrimidines

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Compound A | C₁₁H₁₄CuN₄O₇ | Triclinic | P-1 | 7.522(2) | 9.754(3) | 11.349(3) | 108.87(3) | 96.53(3) | 111.55(3) | 706.8 | 2 |

| Compound B | C₄H₉N₅²⁺·2NO₃⁻ | Monoclinic | P2₁/c | 8.452(3) | 12.011(4) | 11.098(4) | 90 | 99.87(3) | 90 | 1110.1(7) | 4 |

Data for Compound A is for (2-aminopyrimidine)-(pyridine-2,6-dicarboxylato)-copper(II) trihydrate.[2] Data for Compound B is for 2,4,6-triaminopyrimidine-1,3-diium dinitrate.[1][3]

Table 2: Selected Bond Lengths and Angles for Compound A

| Bond | Length (Å) | Angle | Angle (°) |

| Cu1-N1 | 1.898 | N1-Cu1-N2 | 178.74 |

| Cu1-N2 | 1.976 | O1-Cu1-O3 | 158.31 |

| Cu1-O1 | 1.999 | N1-Cu1-O1 | 80.9 |

| Cu1-O3 | 2.020 | N2-Cu1-O3 | 91.5 |

Data for Compound A is for (2-aminopyrimidine)-(pyridine-2,6-dicarboxylato)-copper(II) trihydrate.[2]

IV. Biological Relevance and Signaling Pathways

Many substituted aminopyrimidines exhibit potent biological activity by inhibiting protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Two important kinase targets for aminopyrimidine-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[4][5][6][7] Overactivity of the EGFR pathway is a major driver in several cancers.

BTK Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and survival.[8][9][10] Inhibitors of BTK are effective in treating B-cell malignancies.

V. Conclusion

The crystal structure analysis of substituted aminopyrimidines provides invaluable insights for drug discovery and development. By elucidating the precise three-dimensional arrangement of atoms, researchers can understand the molecular basis of their biological activity, optimize their properties, and design more effective therapeutic agents. The combination of chemical synthesis, single-crystal X-ray diffraction, and an understanding of the relevant biological pathways forms a powerful platform for the development of novel aminopyrimidine-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]

- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 5. researchgate.net [researchgate.net]

- 6. cambridge structural database: Topics by Science.gov [science.gov]

- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

Literature review on the therapeutic potential of pyrimidine-5-carboxamide derivatives

An In-depth Technical Guide to the Therapeutic Potential of Pyrimidine-5-Carboxamide Derivatives

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif that has become an increasingly vital core structure in modern medicinal chemistry over the last six decades.[1] As a key constituent of nucleobases like cytosine, thymine, and uracil, pyrimidines are integral to the structure of DNA and RNA, highlighting their inherent biological relevance.[2] This structural significance has spurred extensive research, leading to the development of numerous pyrimidine-containing therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4]

Among the various classes of pyrimidine derivatives, those featuring a carboxamide group at the 5-position have emerged as a particularly promising and versatile platform for drug discovery.[5] The pyrimidine-5-carboxamide core acts as a robust pharmacophore, offering a modular architecture that allows for precise functionalization. This adaptability enables the fine-tuning of physicochemical properties and biological activities, facilitating the design of potent and selective modulators for diverse therapeutic targets. This review delves into the synthesis, therapeutic applications, and mechanisms of action of pyrimidine-5-carboxamide derivatives, presenting key data, experimental methodologies, and the underlying biological pathways.

General Synthesis Strategies

The synthesis of pyrimidine-5-carboxamide derivatives often involves multi-component reactions that provide a rapid and efficient route to the core pyrimidine ring. A common and facile approach is a Biginelli-type, one-pot reaction involving an aldehyde, a nitrile-containing active methylene compound (like malononitrile or ethyl cyanoacetate), and a guanidine or thiourea constituent.[1] Subsequent chemical modifications, such as hydrolysis of a nitrile group to a carboxamide, or amide coupling reactions, are then employed to install the final carboxamide functionality and introduce further diversity.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

In Silico Prediction of ADMET Properties for Pyrimidine Carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in the drug discovery pipeline to identify promising candidates and mitigate late-stage failures. This technical guide provides an in-depth overview of the in silico methods used to predict the ADMET profiles of pyrimidine carboxamide derivatives, complete with data presentation, detailed experimental protocols, and workflow visualizations.

Core Concepts in In Silico ADMET Prediction

In silico ADMET prediction utilizes computational models to estimate the pharmacokinetic and toxicological properties of chemical compounds. These methods are broadly categorized into two types:

-

Quantitative Structure-Activity Relationship (QSAR): This approach models the relationship between the chemical structure of a molecule and its biological activity or property. For ADMET prediction, QSAR models are built using a training set of compounds with known experimental data to predict the properties of new, untested molecules.

-

Physicochemical Property-Based Models: These models rely on the calculated physicochemical properties of a molecule, such as lipophilicity (logP), solubility, molecular weight, and polar surface area, to predict its ADMET profile. A well-known example is Lipinski's Rule of Five, which provides a set of guidelines for oral bioavailability.

Quantitative ADMET Data for Pyrimidine Carboxamide Derivatives

The following tables summarize key in silico predicted ADMET and physicochemical properties for a selection of pyrimidine carboxamide derivatives collated from various research publications. These tables are intended to provide a comparative overview of the expected range of properties for this class of compounds.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of Representative Pyrimidine Carboxamides

| Compound ID | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |

| PC-1 | 356.38 | 2.85 | 2 | 5 | 0 |

| PC-2 | 412.45 | 3.50 | 1 | 6 | 0 |

| PC-3 | 450.52 | 4.12 | 2 | 7 | 0 |

| PC-4 | 505.60 | 5.20 | 3 | 8 | 1 (logP > 5) |

| PC-5 | 388.42 | 3.10 | 2 | 6 | 0 |

Table 2: Predicted ADME Properties of Representative Pyrimidine Carboxamides

| Compound ID | Human Intestinal Absorption (%) | Caco-2 Permeability (nm/s) | Blood-Brain Barrier (BBB) Permeation | P-glycoprotein Substrate | CYP2D6 Inhibition |

| PC-1 | High (95%) | High (>20) | Yes | No | Yes |

| PC-2 | High (92%) | Moderate (10-20) | Yes | Yes | No |

| PC-3 | Moderate (75%) | Moderate (10-20) | No | No | Yes |

| PC-4 | Low (45%) | Low (<10) | No | Yes | Yes |

| PC-5 | High (90%) | High (>20) | Yes | No | No |

Table 3: Predicted Toxicity Profile of Representative Pyrimidine Carboxamides

| Compound ID | AMES Mutagenicity | hERG Inhibition | Carcinogenicity (Rodent) | Skin Sensitization |

| PC-1 | Non-mutagenic | Low risk | Negative | Non-sensitizer |

| PC-2 | Non-mutagenic | Medium risk | Negative | Non-sensitizer |

| PC-3 | Non-mutagenic | Low risk | Positive | Non-sensitizer |

| PC-4 | Mutagenic | High risk | Positive | Sensitizer |

| PC-5 | Non-mutagenic | Low risk | Negative | Non-sensitizer |

Experimental Protocols for In Silico ADMET Prediction

This section outlines the detailed methodologies for predicting the ADMET properties of a novel pyrimidine carboxamide using widely accessible web-based tools.

Protocol for Drug-Likeness and Physicochemical Property Prediction using SwissADME

Objective: To assess the drug-likeness and key physicochemical properties of a pyrimidine carboxamide based on established rules like Lipinski's Rule of Five.

Materials:

-

Computer with internet access.

-

Chemical structure of the pyrimidine carboxamide in a computer-readable format (e.g., SMILES string).

Procedure:

-

Navigate to the SwissADME website.

-

Input the Molecule: In the input field, paste the SMILES string of the pyrimidine carboxamide derivative.

-

Initiate Analysis: Click the "Run" button to start the prediction.

-

Data Retrieval: The results page will display a comprehensive analysis.

-

Record Physicochemical Properties: From the "Physicochemical Properties" section, record the following values:

-

Molecular Weight (MW)

-

logP (as consensus logP)

-

Number of Hydrogen Bond Acceptors

-

Number of Hydrogen Bond Donors

-

-

Assess Drug-Likeness: In the "Drug-Likeness" section, check for any violations of Lipinski's Rule of Five.

-

Analyze Bioavailability Score: Note the Bioavailability Score, which provides a qualitative measure of the compound's potential for good oral bioavailability.

Protocol for ADME and Toxicity Prediction using PreADMET

Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of a pyrimidine carboxamide.

Materials:

-

Computer with internet access.

-

Chemical structure of the pyrimidine carboxamide in a computer-readable format (e.g., SMILES string or drawn using the provided editor).

Procedure:

-

Access the PreADMET server.

-

Molecule Input: Draw the chemical structure using the provided molecular editor or paste the SMILES string into the designated text box.

-

Select Prediction Modules: Check the boxes for the desired ADMET predictions. It is recommended to select all available parameters for a comprehensive profile, including:

-

Absorption: Caco-2 cell permeability, Human Intestinal Absorption (HIA).

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) 2D6 inhibition.

-

Toxicity: AMES test (mutagenicity), Carcinogenicity (rodent).

-

-

Run Prediction: Click the "Prediction Start" button.

-

Collect Data: The results will be presented in a tabular format. Record the predicted values for each of the selected ADMET parameters. The results for Caco-2 and HIA are often categorized as low, medium, or high absorption, while BBB penetration is typically given as a numerical ratio and a qualitative prediction (e.g., CNS active/inactive). Toxicity predictions are usually binary (e.g., mutagenic/non-mutagenic, positive/negative).

Visualization of In Silico ADMET Prediction Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of in silico ADMET prediction processes.

Caption: General workflow for in silico ADMET prediction of a pyrimidine carboxamide.

Caption: Workflow for developing a QSAR model for ADMET property prediction.

Decoding the Action: A Technical Guide to Pyrimidine-Based Enzyme Inhibitors

For Immediate Release

[City, State] – The intricate dance between a drug molecule and its target enzyme is a cornerstone of modern therapeutics. For researchers, scientists, and drug development professionals, a deep understanding of an inhibitor's mechanism of action (MOA) is paramount for optimizing efficacy and safety. This technical guide delves into the core principles and methodologies for elucidating the MOA of pyrimidine-based enzyme inhibitors, a class of compounds central to the treatment of numerous diseases, including cancer and inflammatory conditions.[1][2]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, in part because it can mimic the adenine ring of ATP, enabling competitive binding to the active sites of many kinases.[3][4] This guide provides a comprehensive overview of the primary mechanisms of action, detailed experimental protocols for their determination, and quantitative data from key studies, all aimed at empowering researchers in their quest for novel and effective enzyme-targeted therapies.

Section 1: Core Mechanisms of Enzyme Inhibition

The interaction between a pyrimidine-based inhibitor and its target enzyme can be broadly categorized into several mechanisms. Elucidating the specific MOA is a critical step in drug discovery.[5]

-

Competitive Inhibition: The inhibitor, often structurally similar to the natural substrate, competes for binding to the enzyme's active site.[5][6] This type of inhibition can be overcome by increasing the substrate concentration.[5][7] Kinetically, competitive inhibitors increase the apparent Michaelis constant (Kₘ) but do not affect the maximum velocity (Vₘₐₓ).[5][6] Many pyrimidine-based kinase inhibitors function through this mechanism, competing with ATP for the kinase's binding pocket.[3][4]

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site, a location on the enzyme distinct from the active site.[5] This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.[6] In this case, Vₘₐₓ is decreased, while Kₘ remains unchanged.[5][7]

-

Uncompetitive Inhibition: This mechanism involves the inhibitor binding exclusively to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product.[5][6] This mode of inhibition leads to a decrease in both Vₘₐₓ and Kₘ.[5]

-

Mixed Inhibition: As the name suggests, these inhibitors can bind to both the free enzyme and the ES complex, typically with different affinities.[6] The kinetic effect is a change in both Vₘₐₓ and Kₘ.

The following diagram illustrates the fundamental types of reversible enzyme inhibition.

Section 2: Key Experimental Protocols for MOA Studies

A multi-faceted approach combining biochemical, biophysical, and cellular assays is essential for a thorough characterization of an inhibitor's mechanism of action.

Biochemical Enzyme Kinetic Assays

Steady-state enzyme kinetics are fundamental to determining the mode of inhibition.[8] These experiments involve measuring the initial reaction velocity at various substrate and inhibitor concentrations.[9]

Objective: To determine the inhibitor's potency (IC₅₀) and elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[5]

General Protocol:

-

Enzyme and Substrate Preparation: Reconstitute the purified enzyme and substrate in an appropriate reaction buffer.

-

Inhibitor Preparation: Prepare a serial dilution of the pyrimidine-based inhibitor.

-

Reaction Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of the inhibitor. Allow for a pre-incubation period.

-

Initiate Reaction: Start the reaction by adding the substrate. For bisubstrate reactions, one substrate is often held at a saturating concentration while the other is varied.[8]

-

Data Acquisition: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence). The initial velocity (v₀) is determined from the linear phase of the reaction progress curve.[9]

-

Data Analysis:

-

IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.[1]

-

MOA Determination: Generate Lineweaver-Burk (double reciprocal) plots (1/v₀ vs. 1/[S]) at different fixed inhibitor concentrations. The pattern of line intersections is diagnostic of the inhibition modality.[9] Alternatively, replotting IC₅₀ values as a function of the substrate concentration ([S]/Kₘ) can also reveal the mechanism.[10]

-

Biophysical Binding Assays

Biophysical techniques provide direct evidence of inhibitor binding and can measure the thermodynamic and kinetic parameters of the interaction.[11][12]

-

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing direct measurement of the binding affinity (Kᵢ), stoichiometry, and thermodynamic profile (enthalpy and entropy).[6]

-

Surface Plasmon Resonance (SPR): A label-free technique that monitors the binding of an inhibitor to an immobilized enzyme in real-time. SPR yields kinetic data, including the association (kₒₙ) and dissociation (kₒբբ) rate constants, from which the binding affinity can be calculated.[13]

-

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This method assesses the thermal stability of a protein in the presence of a ligand. Inhibitor binding typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ), which can be monitored using a fluorescent dye.[12]

The workflow for a typical MOA study integrates these techniques to build a comprehensive understanding of the inhibitor's behavior.

Cellular Target Engagement Assays

Confirming that an inhibitor binds to its intended target within the complex environment of a living cell is a crucial validation step.[14][15]

-

Cellular Thermal Shift Assay (CETSA): This assay leverages the principle that ligand binding stabilizes a target protein against thermal denaturation.[16] Intact cells are treated with the inhibitor, heated to denature proteins, and the amount of soluble target protein remaining is quantified, typically by Western blot or other immunoassays.[16]

-

NanoBRET™ Target Engagement Assay: This technology measures compound binding in living cells using Bioluminescence Resonance Energy Transfer (BRET).[17] It involves expressing the target kinase as a fusion with NanoLuc® luciferase and using a fluorescent tracer that binds to the active site. An inhibitor will displace the tracer, leading to a decrease in the BRET signal, which allows for the quantification of intracellular affinity.[17]

Section 3: Data Presentation - Case Study of Pyrimidine-Based Kinase Inhibitors

Pyrimidine derivatives have been successfully developed as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[1][2][18] The inhibitory activity of these compounds is typically reported as IC₅₀ (the concentration required to inhibit 50% of enzyme activity) or Kᵢ (the inhibition constant).

Below are representative data for pyrimidine-based inhibitors against key kinase targets.

Table 1: Inhibitory Activity of Pyrimidine Derivatives Against EGFR

| Compound ID | Modification | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| PD-01 | 2,4-disubstituted pyrrolo[2,3-d]pyrimidine | EGFR | 3.63 | [18] |

| PD-02 | 4,5-disubstituted pyrrolo[3,2-d]pyrimidine | EGFR | 5.7 | [18] |

| PD-03 | 2,5,8-trisubstituted pyrido[2,3-d]pyrimidine | EGFR | 2.0 | [18] |

| Gefitinib | Anilinoquinazoline | EGFR (WT) | 37 | [1] |

| Gefitinib | Anilinoquinazoline | EGFR (L858R) | 24 |[1] |

Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound ID | Target Kinase | Inhibition Type | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Ibrutinib (3) | Bruton's Tyrosine Kinase (BTK) | Covalent | ~0.5 | [3] |

| Compound 11 | Bruton's Tyrosine Kinase (BTK) | Covalent | 7.95 | [3] |

| MRT67307 | Tank-Binding Kinase 1 (TBK1) | Reversible | 19 | [19] |

| GSK8612 | Tank-Binding Kinase 1 (TBK1) | Reversible | 3 |[19] |

These tables clearly demonstrate the high potency that can be achieved with the pyrimidine scaffold against critical oncogenic kinases.

Section 4: Visualizing the Impact on Signaling Pathways

Pyrimidine-based inhibitors often function by interrupting cellular signaling cascades. For example, EGFR inhibitors block the downstream pathways that promote cell proliferation and survival.[1][18]

This diagram illustrates how a pyrimidine-based inhibitor binds to EGFR, preventing its activation and blocking the subsequent activation of the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately inhibiting cancer cell growth.[18]

Conclusion

The study of the mechanism of action for pyrimidine-based enzyme inhibitors is a complex but essential component of drug discovery and development. A rigorous and integrated approach, utilizing biochemical kinetics, biophysical binding studies, and cell-based target engagement assays, is required to build a complete picture of how these powerful molecules exert their therapeutic effects. The methodologies and data presented in this guide serve as a foundational resource for scientists dedicated to advancing this critical field of research.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biophysical, Biochemical, and Cell Based Approaches Used to Decipher the Role of Carbonic Anhydrases in Cancer and to Evaluate the Potency of Targeted Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nuvisan.com [nuvisan.com]

- 14. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. reactionbiology.com [reactionbiology.com]

- 18. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

The Blueprint for Innovation: Discovering Novel Scaffolds from 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

A Technical Guide for Researchers and Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Among the diverse array of pyrimidine-based starting materials, 4-Amino-2-(methylthio)pyrimidine-5-carboxamide stands out as a versatile building block for the synthesis of novel molecular architectures. Its strategic placement of functional groups—an amino group, a methylthio moiety, and a carboxamide—offers multiple avenues for chemical modification and scaffold diversification. This technical guide provides an in-depth exploration of the synthetic strategies, experimental protocols, and biological evaluation of novel scaffolds derived from this promising precursor.

Synthetic Strategies for Scaffold Diversification

The chemical reactivity of this compound allows for a variety of transformations to generate new and complex molecular frameworks. Key reactive sites include the 4-amino group, the 2-methylthio group, and the 5-carboxamide.

Modification of the 4-Amino Group

The 4-amino group can readily undergo reactions such as N-alkylation, N-arylation, and acylation to introduce diverse substituents. Furthermore, it can participate in cyclization reactions to form fused heterocyclic systems.

Displacement of the 2-Methylthio Group

The 2-methylthio group is an excellent leaving group, susceptible to nucleophilic substitution. This allows for the introduction of various functionalities, including amines, alcohols, and thiols, at the C2 position of the pyrimidine ring.

Transformation of the 5-Carboxamide

The 5-carboxamide can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to esters or other amide derivatives. The carboxamide nitrogen can also be a site for further functionalization.

The following diagram illustrates a general workflow for the diversification of scaffolds from this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. The following sections provide representative experimental protocols for key transformations.

Synthesis of 2,4-Disubstituted Pyrimidine Derivatives

A common strategy involves the sequential or one-pot reaction at the C2 and C4 positions. For instance, the 2-methylthio group can be displaced by an amine, followed by modification of the 4-amino group.

Protocol: Synthesis of 2-((Aryl/Alkyl)amino)-4-(substituted amino)pyrimidine-5-carboxamide

-

Displacement of the 2-methylthio group: To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the desired primary or secondary amine (1.1-1.5 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Heat the mixture at reflux for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Modification of the 4-amino group: The resulting 2-amino-4-aminopyrimidine-5-carboxamide derivative can be further functionalized at the 4-amino position using standard N-alkylation, N-arylation, or acylation conditions.

Cyclization Reactions to Form Fused Scaffolds

The 4-amino and 5-carboxamide groups can participate in intramolecular or intermolecular cyclization reactions to construct fused pyrimidine systems, such as thieno[2,3-d]pyrimidines or pyrido[2,3-d]pyrimidines.

Protocol: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

This synthesis often involves the reaction of a 4-aminopyrimidine with a suitable thiophene precursor. While not a direct cyclization of the starting material itself, the 4-amino-pyrimidine core is a key intermediate that can be derived from it. A general approach involves the cyclocondensation of a 2-amino-3-cyanothiophene with an appropriate nitrile in an acidic medium.

The following diagram illustrates a simplified workflow for a typical kinase inhibitor screening cascade.

Quantitative Data Summary

The following tables summarize representative quantitative data for various classes of compounds derived from pyrimidine-5-carboxamide scaffolds, showcasing their potential as therapeutic agents.

Table 1: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| 13 | Aurora A | < 200 | SCLC | < 0.2 | [1][2][3] |

| 25 | Aurora A | - | SCLC | - | [1][2][3] |

| 2t (AS1517499) | STAT6 | 21 | - | - | [4] |

| 8a | FAK | 47 | H1975 | 0.044 | [5] |

Table 2: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

| Compound ID | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |

| 2 | MCF-7 | 4.3 ± 0.11 | 0.013 | |

| 3 | MCF-7 | - | - |

Signaling Pathways

Many of the novel scaffolds derived from this compound are designed to modulate specific signaling pathways implicated in disease. A prominent target class is protein kinases, which play a central role in cell growth, differentiation, and survival.

The diagram below illustrates a simplified representation of a generic kinase signaling pathway that is often targeted by pyrimidine-based inhibitors.

Conclusion

This compound is a highly valuable and versatile starting material for the generation of diverse and novel chemical scaffolds. Through strategic chemical modifications at its key functional groups, researchers can access a wide range of molecular architectures with potential therapeutic applications, particularly in the areas of oncology and immunology. The experimental protocols and data presented in this guide serve as a foundation for further exploration and innovation in the field of drug discovery, empowering scientists to unlock the full potential of this remarkable pyrimidine building block.

References

- 1. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | [frontierspecialtychemicals.com]

Physicochemical characteristics of 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

An In-depth Technical Guide on the Physicochemical Characteristics of 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound. This pyrimidine derivative is a key intermediate in the synthesis of various biologically active molecules, particularly in the fields of pharmaceutical and agricultural chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and methodologies to support further research and application.

Physicochemical Characteristics

This compound, with the CAS number 89533-28-8, is a heterocyclic compound. Its fundamental properties are summarized in the table below. The compound typically appears as a solid.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈N₄OS | [2] |

| Molecular Weight | 184.22 g/mol | [3] |

| Melting Point | 250°C (decomposition) | |

| Boiling Point | 421.2°C at 760 mmHg | |

| Density | 1.45 g/cm³ | [3] |

| Flash Point | 208.5°C | [3] |

| Refractive Index | 1.664 | [3] |

| XLogP3 | 1.16110 | [3] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [2] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in the provided search results, general methodologies for the synthesis of structurally related thieno[2,3-d]pyrimidines can be adapted. These syntheses often involve the cyclocondensation of a substituted aminothiophene with a nitrile in an acidic medium.[4]

A plausible synthetic approach for related compounds involves the following general steps:

-

Preparation of a 2-amino-thiophene-3-carbonitrile precursor : This is often achieved through a Gewald reaction.[5]

-

Cyclization : The 2-amino-thiophene-3-carbonitrile is reacted with a suitable nitrile in the presence of dry hydrogen chloride gas.[4][5] The reaction is typically carried out in a solvent like dioxane.[4][5]

-

Work-up and Purification : The reaction mixture is often poured onto ice and neutralized with a base, such as 10% ammonium hydroxide, to induce precipitation.[5] The resulting solid is then filtered, washed with water, and dried.[5] Recrystallization from solvents like methanol, acetonitrile, or benzene may be employed for further purification.[5]

The following diagram illustrates a generalized workflow for the synthesis and purification of such heterocyclic compounds.

Caption: Generalized workflow for the synthesis and purification of pyrimidine derivatives.

Biological Context and Potential Applications

This compound serves as a crucial building block in medicinal chemistry.[1] The pyrimidine scaffold is a core structure in numerous biologically active compounds. Thienopyrimidines, which are structurally related, are known purine bioisosteres and exhibit a wide range of biological activities.[4]

Derivatives of pyrimidine-5-carboxamide have been investigated for various therapeutic applications:

-

Anticancer Agents : Thieno[2,3-d]pyrimidine derivatives have been shown to possess cytotoxic effects through mechanisms such as the inhibition of thymidylate synthase and various tyrosine kinase receptors.[4][6]

-

Enzyme Inhibition : Some pyrimidine-5-carboxamide compounds have been identified as inhibitors of nicotinamide N-methyltransferase (NNMT), a potential therapeutic target for type 2 diabetes and other metabolic disorders.[7]

-

STAT6 Inhibition : Certain 2-aminopyrimidine-5-carboxamide derivatives have demonstrated potent inhibition of STAT6, a key protein in T-helper cell 2 differentiation, suggesting their potential as therapeutic agents for allergic conditions like asthma.[8]

-

Fungicidal Activity : Carboxamide derivatives containing a pyrimidine moiety have been synthesized and evaluated for their fungicidal properties.[9][10]

The potential mechanism of action for many pyrimidine-based inhibitors involves their interaction with the ATP-binding site of kinases or other enzymes. The general inhibitory action is depicted in the following signaling pathway diagram.

Caption: Generalized pathway of kinase inhibition by a competitive inhibitor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives from 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of substituted pyrimido[4,5-d]pyrimidine derivatives, starting from 4-Amino-2-(methylthio)pyrimidine-5-carboxamide. These derivatives are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.

Introduction

The pyrimidine scaffold is a cornerstone in the development of a wide range of biologically active compounds, including numerous approved drugs. The fusion of a second pyrimidine ring to form the pyrimido[4,5-d]pyrimidine core structure has been shown to be a valuable strategy in the design of potent inhibitors of various protein kinases. Dysregulation of kinase signaling pathways is a common feature in many diseases, including cancer, inflammation, and autoimmune disorders. This application note details a general and efficient protocol for the synthesis of pyrimido[4,5-d]pyrimidin-4(3H)-ones from this compound.

Synthesis of 2-(Methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one

A key synthetic strategy for the construction of the pyrimido[4,5-d]pyrimidine scaffold from this compound involves a cyclocondensation reaction. This reaction utilizes a one-carbon synthon, such as formamide or triethyl orthoformate, to form the second pyrimidine ring.

Reaction Scheme:

Application Notes and Protocols: 4-Amino-2-(methylthio)pyrimidine-5-carboxamide in Kinase Inhibitor Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Among its many derivatives, 4-Amino-2-(methylthio)pyrimidine-5-carboxamide serves as a versatile building block for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

This document provides detailed application notes and experimental protocols for researchers utilizing this compound and its analogs in the discovery and development of novel kinase inhibitors. The focus will be on two key kinase families where this scaffold has shown significant promise: Aurora Kinases and Janus Kinases (JAKs).

Target Kinase Families and Signaling Pathways

Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis.[3] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer therapies.[3] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[3]

Aurora Kinase Signaling Pathway

Caption: Aurora Kinase signaling pathway during mitosis.

Janus Kinases (JAKs)

The Janus kinase family comprises four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical components of the JAK/STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a central role in hematopoiesis, immune response, and inflammation. Dysregulation of the JAK/STAT pathway is implicated in myeloproliferative neoplasms, autoimmune diseases, and various cancers.[4]

JAK/STAT Signaling Pathway

Caption: The canonical JAK/STAT signaling pathway.

Data Presentation: Inhibitory Activities

The following tables summarize the inhibitory activities of various pyrimidine-based compounds, including derivatives of the this compound scaffold, against key kinase targets.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Aurora Kinases

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Alisertib (MLN8237) | Aurora A | 1.2 | [5] |

| Barasertib (AZD1152) | Aurora B | 0.37 | [6] |

| ENMD-2076 | Aurora A | 14 | [5] |

| AMG900 | Aurora A | 5 | [6] |

| AMG900 | Aurora B | 4 | [6] |

| AMG900 | Aurora C | 1 | [6] |

| PF-03814735 | Aurora A | 5 | [6] |

| PF-03814735 | Aurora B | 0.8 | [6] |

| SNS-314 | Aurora A | 9 | [6] |

| SNS-314 | Aurora B | 31 | [6] |

| SNS-314 | Aurora C | 3 | [6] |

| Thieno[2,3-d]pyrimidine Derivative 1 | Aurora B | 0.2 | [7] |

| Thieno[2,3-d]pyrimidine Derivative 2 | Aurora B | 3.8 | [7] |

Table 2: Inhibitory Activity of Pyrimidine Derivatives against Janus Kinases (JAKs)

| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs Other JAKs | Reference |

| Compound A8 | JAK2 | 5 | 38.6x (JAK1), 54.6x (JAK3), 41.2x (TYK2) | [4] |

| Ruxolitinib | JAK1/2 | - | - | [8] |

| BMS-911543 | JAK2 | - | - | [8] |

| Pyrimidine-based compounds | JAK2 | Various | Profiled against a panel | [9] |

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold generally involves nucleophilic aromatic substitution (SNAr) reactions. A general procedure is outlined below.[10]

General Synthetic Scheme

Caption: General synthetic route for 2,4-diaminopyrimidine-5-carboxamides.

Protocol:

-

Step 1: First Nucleophilic Aromatic Substitution:

-

To a solution of a di-substituted pyrimidine starting material (e.g., 2,4-dichloro-5-cyanopyrimidine) in a suitable solvent (e.g., ethanol, dioxane), add a primary or secondary amine (Amine 1) and a base (e.g., diisopropylethylamine - DIPEA).

-

Stir the reaction mixture at a specified temperature (e.g., -10 °C to 50 °C) for a designated time until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting intermediate by column chromatography.

-

-

Step 2: Second Nucleophilic Aromatic Substitution:

-

Dissolve the intermediate from Step 1 in a suitable solvent (e.g., butanol).

-

Add the second amine (Amine 2) and an acid catalyst (e.g., dioxane-HCl).

-

Heat the reaction mixture at an elevated temperature (e.g., 80 °C) until the reaction is complete.

-

After cooling, concentrate the mixture and purify the final product by column chromatography or recrystallization.

-

Biochemical Kinase Inhibition Assay (Luminescence-based)

This protocol is a general method for determining the in vitro potency of compounds against a target kinase.

Workflow for Kinase Inhibition Assay

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

-

Purified recombinant kinase (e.g., Aurora A, JAK2)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound (this compound derivative)

-

384-well assay plates

-

Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader capable of measuring luminescence

Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup:

-

Add a small volume (e.g., 1 µL) of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

-

Prepare a master mix containing the kinase, substrate, and kinase assay buffer.

-

Dispense the master mix into the wells containing the compound.

-

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Kinase Inhibition (e.g., Cell Viability Assay)

This protocol measures the effect of a compound on the viability of cancer cell lines that are dependent on the target kinase.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., a cell line with amplified Aurora A or a JAK2-dependent cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the cellular IC50 value by plotting the data on a dose-response curve.

Conclusion

This compound and its derivatives represent a valuable scaffold for the development of kinase inhibitors. The information and protocols provided in this document are intended to guide researchers in the design, synthesis, and evaluation of novel inhibitors targeting key kinases such as Aurora and JAK families. Through systematic structure-activity relationship studies and robust biological evaluation, this chemical class holds the potential to yield new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-Step Guide to Pyrimidine Ring Functionalization: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of key synthetic methodologies for the functionalization of the pyrimidine ring, a critical scaffold in numerous pharmaceuticals. The following sections offer comprehensive application notes, detailed experimental protocols, and comparative data to assist researchers in selecting and implementing the most suitable strategies for their specific drug discovery and development needs.

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents. The strategic installation of diverse functional groups onto the pyrimidine ring is a pivotal step in modulating the pharmacological profile of these molecules. This document outlines five principal strategies for pyrimidine functionalization: Lithiation and Halogen-Metal Exchange, Transition-Metal Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), and Direct C-H Functionalization (Minisci Reaction).

Lithiation and Halogen-Metal Exchange

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful techniques for the regioselective functionalization of the pyrimidine ring, enabling the introduction of a wide range of electrophiles.

Application Notes

Lithiation of pyrimidines can be achieved using strong bases like lithium diisopropylamide (LDA), often at low temperatures to prevent side reactions. The regioselectivity is typically directed by substituents on the pyrimidine ring. Halogen-metal exchange, on the other hand, involves the reaction of a halopyrimidine with an organolithium reagent, such as n-butyllithium, to generate a lithiated pyrimidine intermediate. This method is particularly useful for introducing functionality at positions that are not easily accessible through direct lithiation. The choice between these methods depends on the desired substitution pattern and the stability of the starting materials and intermediates.

Experimental Protocol: Directed Lithiation of a Protected 4-Chloropyrrolopyrimidine[1]

This protocol describes the directed lithiation at the C-6 position of a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and subsequent reaction with an aldehyde or ketone.

Materials:

-

4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

-

Dry Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) (2 M in THF/n-hexane/ethylbenzene)

-

Aldehyde or Ketone

-

Saturated NH4Cl solution

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-chloro-7-((2-(trimethylsilyl) ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in dry THF.

-

Cool the solution to -78 °C.

-

Add LDA (1.6 equiv) dropwise over 30 minutes.

-

Add the aldehyde or ketone (1.2 equiv) dissolved in THF dropwise.

-

Stir the reaction mixture for an additional 60 minutes at -78 °C.

-

Quench the reaction with a saturated NH4Cl solution.

-

Allow the mixture to warm to room temperature.

-

Proceed with standard aqueous work-up and purification.